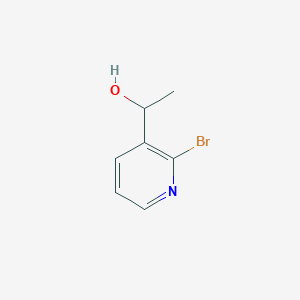

![molecular formula C7H5N3O2 B1313177 Imidazo[1,2-b]pyridazine-6-carboxylic acid CAS No. 769109-13-9](/img/structure/B1313177.png)

Imidazo[1,2-b]pyridazine-6-carboxylic acid

Übersicht

Beschreibung

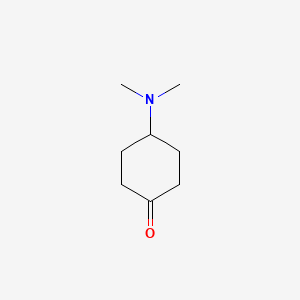

Imidazo[1,2-b]pyridazine-6-carboxylic acid is a chemical compound with the molecular formula C7H5N3O2 . It is often used in laboratory settings .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which are structurally similar to imidazo[1,2-b]pyridazine-6-carboxylic acid, has been well studied in the past decade . The most effective protocols for their synthesis are metal-free and include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis

The molecular structure of imidazo[1,2-b]pyridazine-6-carboxylic acid is characterized by a fused nitrogen-bridged heterocyclic compound . The structure is crucial for its bioactive properties .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Physical And Chemical Properties Analysis

Imidazo[1,2-b]pyridazine-6-carboxylic acid has a molecular weight of 199.59 g/mol . It is a powder at room temperature .Wissenschaftliche Forschungsanwendungen

Here is a comprehensive analysis of the scientific research applications of Imidazo[1,2-b]pyridazine-6-carboxylic acid, focusing on six unique applications:

Inhibition of IL-17A for Psoriasis Treatment

This compound acts as an inhibitor of the molecule IL-17A, which is significant in the treatment of psoriasis. It has been described in a series of novel imidazo-pyridazine compounds for this purpose .

Rheumatoid Arthritis and Multiple Sclerosis

Similar to its application in psoriasis, these compounds are also explored for their potential in treating rheumatoid arthritis and multiple sclerosis through IL-17A inhibition .

Versatile Scaffold in Drug Development

Imidazo[1,2-b]pyridazine serves as a versatile scaffold in organic synthesis and drug development, showcasing multifarious biological activity .

ALK-Tyrosine Kinase Inhibition for NSCLCs

These compounds have been designed, synthesized, and tested for their biological activities as ALK-tyrosine kinase inhibitors, which are crucial for treating non-small cell lung malignancies with ALK gene rearrangements .

Broad Biological Activities

Compounds containing the imidazo[1,2-b]pyridazine core are known to possess a wide range of biological activities, including CDK inhibition, m-TOR inhibition, PIM kinase inhibition, and JAK2 inhibition .

Potential Antimalarial Activity

There is evidence suggesting that these compounds may inhibit Plasmodium falciparum calcium-dependent protein kinase-1, which could make them valuable in the development of antimalarial drugs .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core is ongoing, with the aim to improve the ecological impact of the classical schemes . This research will likely influence the study and application of imidazo[1,2-b]pyridazine-6-carboxylic acid as well.

Eigenschaften

IUPAC Name |

imidazo[1,2-b]pyridazine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-7(12)5-1-2-6-8-3-4-10(6)9-5/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHNNSMFTHAZLKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN2N=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80441396 | |

| Record name | imidazo[1,2-b]pyridazine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,2-b]pyridazine-6-carboxylic acid | |

CAS RN |

769109-13-9 | |

| Record name | imidazo[1,2-b]pyridazine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B1313095.png)

![Benzoic acid, 4-[(5-bromopentyl)oxy]-, ethyl ester](/img/structure/B1313103.png)

![Benzene, [(3-butenyloxy)methyl]-](/img/structure/B1313105.png)

![3H-spiro[2-benzofuran-1,4'-piperidine]](/img/structure/B1313108.png)

![2-[2-(3-methoxyphenyl)ethyl]benzoic Acid](/img/structure/B1313123.png)